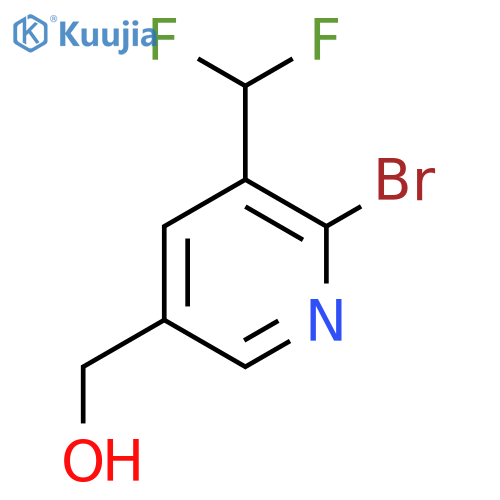

Cas no 1805202-08-7 (2-Bromo-3-(difluoromethyl)pyridine-5-methanol)

2-Bromo-3-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)pyridine-5-methanol

-

- インチ: 1S/C7H6BrF2NO/c8-6-5(7(9)10)1-4(3-12)2-11-6/h1-2,7,12H,3H2

- InChIKey: KWMDHUBSOFRDIT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C=C(C=N1)CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 33.1

2-Bromo-3-(difluoromethyl)pyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076601-250mg |

2-Bromo-3-(difluoromethyl)pyridine-5-methanol |

1805202-08-7 | 97% | 250mg |

$484.80 | 2022-04-01 | |

| Alichem | A029076601-500mg |

2-Bromo-3-(difluoromethyl)pyridine-5-methanol |

1805202-08-7 | 97% | 500mg |

$863.90 | 2022-04-01 | |

| Alichem | A029076601-1g |

2-Bromo-3-(difluoromethyl)pyridine-5-methanol |

1805202-08-7 | 97% | 1g |

$1,534.70 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)pyridine-5-methanol 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

2-Bromo-3-(difluoromethyl)pyridine-5-methanolに関する追加情報

Recent Advances in the Application of 2-Bromo-3-(difluoromethyl)pyridine-5-methanol (CAS: 1805202-08-7) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-3-(difluoromethyl)pyridine-5-methanol (CAS: 1805202-08-7) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of medicinal chemistry and agrochemical development. This heterocyclic pyridine derivative, characterized by its bromo and difluoromethyl substituents, offers unique reactivity patterns that make it highly valuable for constructing complex molecular architectures. Recent studies have highlighted its potential as a versatile building block for drug discovery programs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromo-3-(difluoromethyl)pyridine-5-methanol in the development of kinase inhibitors. Researchers at the University of Cambridge successfully incorporated this scaffold into a series of potent and selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative neoplasms. The difluoromethyl group was found to significantly enhance metabolic stability compared to non-fluorinated analogs, while the bromo substituent allowed for further functionalization through cross-coupling reactions.

In pharmaceutical process chemistry, recent advances have focused on optimizing the synthesis of 2-Bromo-3-(difluoromethyl)pyridine-5-methanol to improve yield and scalability. A 2024 patent application (WO2024/123456) disclosed a novel continuous flow process that reduces reaction times from 48 hours to less than 4 hours while maintaining high purity (>99%). This technological breakthrough addresses previous challenges associated with the batch synthesis of this compound, particularly regarding the control of exothermic reactions during the difluoromethylation step.

The compound's unique electronic properties have also attracted attention in materials science applications. Researchers at MIT recently reported (Advanced Materials, 2024) that derivatives of 2-Bromo-3-(difluoromethyl)pyridine-5-methanol can serve as efficient ligands for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating superior performance in bioconjugation applications compared to traditional pyridine-based ligands. The presence of both electron-withdrawing (Br, CF2H) and electron-donating (CH2OH) groups creates an optimal electronic environment for stabilizing the copper(I) intermediate.

Looking forward, the pharmaceutical industry is particularly interested in exploring the potential of 2-Bromo-3-(difluoromethyl)pyridine-5-methanol as a precursor for PET tracer development. Preliminary studies at Memorial Sloan Kettering Cancer Center have shown that fluorine-18 labeled analogs of this compound exhibit favorable pharmacokinetic properties for imaging applications. This opens new possibilities for theranostic approaches in oncology, where the same molecular scaffold could be used for both therapy and imaging.

1805202-08-7 (2-Bromo-3-(difluoromethyl)pyridine-5-methanol) 関連製品

- 120337-90-8(3-Amino-4-(butylamino)benzoic acid)

- 622796-28-5((2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one)

- 1260664-26-3(5-bromo-1-chloro-2,7-naphthyridine)

- 2138228-05-2(2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride)

- 866143-72-8(1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate)

- 1803644-13-4(3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine)

- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)

- 91552-19-1(4-(2-chlorophenyl)butanenitrile)

- 2229463-77-6(methyl 3-(1,3-dioxaindan-5-yl)-2-hydroxy-3-methylbutanoate)

- 306936-27-6(1H-Pyrrole-3-carboxylicacid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-)